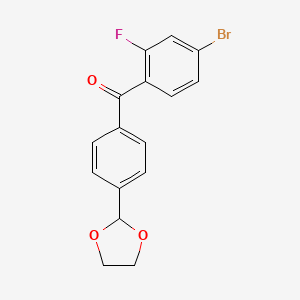![molecular formula C17H23NO3 B1328123 (2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid CAS No. 1119449-76-1](/img/structure/B1328123.png)
(2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2E)-3-{4-Methoxy-3-[(2-methylpiperidin-1-YL)-methyl]phenyl}acrylic acid is a synthetic molecule that features a methoxyphenyl group and a 2-methylpiperidinyl-methyl moiety attached to an acrylic acid backbone. The structure of this compound suggests potential reactivity typical of acrylic acids, such as participation in copolymerization reactions, as well as the possibility of interactions due to the piperidine and methoxy substituents.
Synthesis Analysis
The synthesis of related mesogenic acrylate monomers has been demonstrated, such as the synthesis of 4-(2,2,6,6-tetramethylpiperidyl-4-oxy)phenyl 4′-(6-acryloyloxyhexyl)benzoate, which was later copolymerized to yield a nitroxide-containing liquid-crystalline side-chain polymer . Although the exact synthesis of this compound is not detailed in the provided papers, the methodologies used in similar syntheses could potentially be adapted for its production.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been studied using X-ray crystallography. For instance, the E and Z isomers of a related compound, 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid, were separated and their crystal structures determined, highlighting the importance of stereochemistry in such molecules . This information is crucial for understanding the physical properties and reactivity of the compound .
Chemical Reactions Analysis
The reactivity of acrylic acid derivatives can be complex. For example, the synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid involved a novel reaction dependent on the electronegativity of the substituents on the benzene ring . This suggests that the electronic effects of the methoxy and piperidinyl-methyl groups in this compound would play a significant role in its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylic acid derivatives are influenced by their molecular structure. The presence of methoxy and piperidinyl groups is likely to affect the solubility, boiling point, and potential for intermolecular interactions. While the provided papers do not directly address the properties of this compound, they do offer insights into the behavior of structurally related compounds .
Wissenschaftliche Forschungsanwendungen
1. Asymmetric Hydrogenation
A key application in scientific research is asymmetric hydrogenation. For example, a study explored the asymmetric hydrogenation of similar acrylic acid derivatives to achieve high yields and optical purity using specific catalysts (Stoll & Süess, 1974).
2. Polymer Synthesis
This chemical compound plays a role in polymer synthesis. Research has demonstrated its use in creating polymers with unique electronic properties, particularly in the context of photoinduced birefringence behavior (Cao et al., 2008).
3. Hydrogel Modification
Another application is in the modification of hydrogels. A study conducted radiation-induced modification of polyvinyl alcohol/acrylic acid hydrogels using various amine compounds, demonstrating the potential of acrylic acid derivatives in enhancing the properties of hydrogels (Aly & El-Mohdy, 2015).
4. Sensitizer for Solar Cells
In the field of renewable energy, certain derivatives of this compound have been engineered as organic sensitizers for solar cell applications. These sensitizers, when anchored onto TiO2 film, showed high conversion efficiency (Kim et al., 2006).
5. Corrosion Inhibition
The compound has also been used in studies related to corrosion inhibition. For instance, research on self-assembled films of similar acrylic acid derivatives on iron surfaces showed promising results in protecting against corrosion (Zhang et al., 2009).
6. Synthesis of Arylpiperidines
The compound is instrumental in the synthesis of arylpiperidines, providing an alternative route to these compounds which are significant in various chemical syntheses (Loozen & Brands, 2010).
7. Copolymerization Studies
Studies have utilized acrylic acid derivatives in copolymerization processes, particularly in creating polymers for various applications including adhesives and coatings (Skupov et al., 2007).
Eigenschaften
IUPAC Name |
(E)-3-[4-methoxy-3-[(2-methylpiperidin-1-yl)methyl]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-13-5-3-4-10-18(13)12-15-11-14(7-9-17(19)20)6-8-16(15)21-2/h6-9,11,13H,3-5,10,12H2,1-2H3,(H,19,20)/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOZCLWZMGDZBM-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC(=C2)C=CC(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCN1CC2=C(C=CC(=C2)/C=C/C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde](/img/structure/B1328041.png)






![1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B1328057.png)
![3-[1-(4-Methyl-1,3-benzothiazol-2-yl)hydrazino]-propanenitrile](/img/structure/B1328059.png)
![2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde](/img/structure/B1328060.png)



